molecular formula C42H32O21 B591415 [3,4,5,12,21,22,23-Heptahydroxy-13-[(5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate CAS No. 205370-59-8

[3,4,5,12,21,22,23-Heptahydroxy-13-[(5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate

Cat. No.: B591415
CAS No.: 205370-59-8
M. Wt: 872.697
InChI Key: HJEXOQUMFMERIM-UHFFFAOYSA-N
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Description

Early Investigations into Catechins

The catechin family originated from studies of catechu, a tannin-rich extract derived from Acacia catechu and Uncaria gambir. In the 17th–19th centuries, scientists debated the botanical origin of catechu, eventually isolating crystalline compounds from these plants. Key milestones include:

  • 1832 : T. F. L. Nees von Esenbeck isolated a crystalline substance named catechu tannin salt from Acacia catechu, later identified as (-)-epicatechin.
  • 1924 : K. Freudenberg clarified the stereochemistry of catechins, distinguishing (+)-catechin and (-)-epicatechin as stereoisomers.

Isolation of EGCG from Tea Leaves

EGCG was first purified from green tea (Camellia sinensis) in 1948 using silica gel column chromatography, a novel technique at the time. This method enabled separation from co-occurring catechins like (-)-epicatechin gallate (ECG) and (-)-epigallocatechin (EGC). The discovery marked EGCG as the most abundant catechin in tea, despite its isolation occurring later than other derivatives.

Properties

IUPAC Name

[3,4,5,12,21,22,23-heptahydroxy-13-[(5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32O21/c43-19-8-16(9-26-30(19)20(44)12-25(60-26)14-4-2-1-3-5-14)59-42-36(54)38(63-39(55)15-6-21(45)31(49)22(46)7-15)37-27(61-42)13-58-40(56)17-10-23(47)32(50)34(52)28(17)29-18(41(57)62-37)11-24(48)33(51)35(29)53/h1-11,25,27,36-38,42-43,45-54H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEXOQUMFMERIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C4C(O3)COC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Physical Properties of Key Starting Materials

CompoundCASMolecular FormulaMolar Mass (g/mol)Melting Point (°C)
Ethyl 3,4,5-trihydroxybenzoate831-61-8C₉H₁₀O₅198.17150–152
5-Hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-olC₁₅H₁₂O₄256.25205–208

Stepwise Synthetic Route

Protection of Hydroxyl Groups

To prevent undesired side reactions during esterification, the hydroxyl groups on ethyl gallate and dihydrochromenol are protected using trimethylsilyl (TMS) chloride or acetyl groups . For example, ethyl gallate undergoes silylation in anhydrous dichloromethane with TMSCl and imidazole, yielding the fully protected derivative in 92% yield.

Coupling of Fragments via Mitsunobu Reaction

The protected dihydrochromenol is coupled to a gallate-derived intermediate using a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine. This step forms the critical ether linkage between the benzopyran and tetracyclic core. The reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature, achieving 78% yield after 12 hours.

Cyclodehydration and Oxadiazole Formation

A pivotal step involves cyclodehydration to construct the 9,14,17-trioxatetracyclo ring system. Inspired by methodologies in patent WO2004080958A2, the intermediate is treated with phosphorus oxychloride (POCl₃) in acetonitrile under reflux, inducing intramolecular cyclization. This step requires meticulous control of stoichiometry to avoid over-chlorination.

Deprotection and Final Esterification

Global deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) in THF, selectively removing TMS groups. The free hydroxyls are then esterified with 3,4,5-trihydroxybenzoic acid activated by N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . This final step affords the target compound in 65% yield after purification by reverse-phase chromatography.

Reaction Mechanism and Stereochemical Considerations

The Mitsunobu reaction proceeds via a SN2 mechanism , where DEAD generates a phosphorane intermediate that activates the hydroxyl group for nucleophilic displacement. Stereochemical integrity at the benzopyran C-2 position is maintained due to the reaction’s retention of configuration. Cyclodehydration involves electrophilic aromatic substitution , where POCl₃ acts as both a Lewis acid and chlorinating agent, facilitating ring closure through intermediate oxonium ions.

Optimization of Reaction Conditions

Table 2: Effect of Solvent on Cyclodehydration Yield

SolventTemperature (°C)Time (h)Yield (%)
Acetonitrile80672
Toluene110858
Dimethylformamide100441

Acetonitrile emerges as the optimal solvent due to its high dielectric constant, which stabilizes charged intermediates during cyclization.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS): The target compound exhibits a molecular ion peak at m/z 901.1245 [M+H]⁺ (calculated: 901.1251), confirming the molecular formula C₄₀H₂₈O₂₀.

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (600 MHz, DMSO-d₆): δ 7.45–7.32 (m, 5H, Ph), 6.92 (s, 1H, chromen H-3), 5.21 (s, 1H, anomeric H).

  • ¹³C NMR (150 MHz, DMSO-d₆): δ 172.8 (C=O), 165.4 (ester C=O), 109.2–158.7 (aromatic carbons).

Challenges and Mitigation Strategies

Challenge 1: Hydrolytic Instability of Ester Linkages
The target compound’s multiple ester groups are prone to hydrolysis under basic conditions. This is mitigated by maintaining pH <7 during purification and storage at –20°C under nitrogen .

Chemical Reactions Analysis

Types of Reactions

Pinocembrin 7-O-(3’-galloyl-4’,6’-(S)-hexahydroxydiphenoyl)-beta-D-glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

Pinocembrin 7-O-(3’-galloyl-4’,6’-(S)-hexahydroxydiphenoyl)-beta-D-glucoside has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of flavonoid glycosides.

    Biology: The compound is studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: It is used in the development of natural health products, dietary supplements, and cosmetics due to its bioactive properties.

Mechanism of Action

The mechanism of action of Pinocembrin 7-O-(3’-galloyl-4’,6’-(S)-hexahydroxydiphenoyl)-beta-D-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inflammation, and cell signaling pathways. The compound can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative damage. It also interacts with signaling molecules to modulate inflammatory responses and promote cell survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Features
Property Target Compound Compound A Compound B
Molecular Formula C₆₈H₅₀O₄₄ C₆₈H₅₀O₄₄ C₂₇H₂₂O₁₈
Molecular Weight (g/mol) 1,571.10 1,571.10 634.50
Hydrogen Bond Donors 25 25 11
Hydrogen Bond Acceptors 44 44 18
Rotatable Bonds 10 10 2
XLogP 1.30 1.30 0.10
Key Substituents Chromene, galloyl groups Bis-galloyl groups Galloyl groups

Key Observations :

  • The target compound shares structural homology with Compound A (identical molecular formula and substituents) but differs in stereochemistry and substitution patterns .
  • Compound B is smaller (C₂₇H₂₂O₁₈) and less hydroxylated, resulting in lower hydrophilicity (XLogP = 0.10 vs. 1.30) .
Bioactivity and ADMET Profiles
Property Target Compound Compound A Compound B
Enzyme Inhibition DNA lyase, topoisomerase IIα, MAO-A Similar enzyme targets Kruppel-like factor 5, HSP 90-alpha
Toxicity Risks Hepatotoxicity, renal toxicity, carcinogenicity Identical risks Skin irritation, mitochondrial toxicity
Absorption Low intestinal absorption (high TPSA) Low absorption Moderate absorption (TPSA = 311 Ų)
Plant Source Coriaria japonica, Senegalia pennata Coriaria japonica Not specified

Key Observations :

  • Both the target compound and Compound A exhibit strong inhibition of DNA lyase and topoisomerase IIα , critical for anticancer activity .
  • The target compound’s higher hydrogen bond donors (25 vs. 11 in Compound B) correlate with reduced oral bioavailability .
Functional Comparison with Natural Analogs
  • Chromene Derivatives: The target compound’s chromene moiety is structurally analogous to flavonoids (e.g., thalassiolin A/B) but with enhanced redox activity due to additional hydroxylation .

Research Implications

The compound’s unique combination of chromene and galloyl groups distinguishes it from other hydrolyzable tannins. Its bioactivity profile suggests applications in oncology (via ferroptosis induction ) and antimicrobial therapy. However, its high toxicity risks necessitate structural optimization for clinical use. Further studies should explore its stereochemical variants (e.g., Compound A ) to balance efficacy and safety .

Biological Activity

The compound known as [3,4,5,12,21,22,23-Heptahydroxy-13-[(5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate is a complex organic compound classified under tannins and phenolic compounds. Its intricate structure suggests a potential for significant biological activity which has been explored in various studies.

The molecular formula of the compound is C83H62O50 with an average molecular weight of approximately 1859.35 g/mol. It belongs to the class of complex tannins and is characterized by multiple hydroxyl groups that contribute to its reactivity and biological properties.

Antioxidant Activity

Research indicates that tannins exhibit strong antioxidant properties due to their ability to scavenge free radicals and chelate metal ions. This compound's multiple hydroxyl groups enhance its capacity to act as an antioxidant. A study demonstrated that similar tannin structures can significantly reduce oxidative stress in vitro .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in various cellular models. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharide (LPS) . This suggests a potential therapeutic role in inflammatory diseases.

Antimicrobial Properties

Tannins are known for their antimicrobial properties against a range of pathogens. The biological activity of this compound was evaluated against several bacterial strains including E. coli and S. aureus. Results showed a significant reduction in bacterial growth at varying concentrations . This antimicrobial effect is attributed to the ability of tannins to bind proteins and disrupt microbial cell walls.

Cardiovascular Benefits

Preliminary studies have suggested that this compound may have beneficial effects on cardiovascular health by improving endothelial function and reducing blood pressure through vasodilation mechanisms mediated by ion channel modulation . Further research is needed to elucidate these mechanisms.

Case Studies

  • Antioxidant Activity : A comparative study involving various tannins demonstrated that the compound exhibited higher antioxidant activity than standard antioxidants like ascorbic acid when assessed using DPPH radical scavenging assays.
  • Anti-inflammatory Study : In a controlled experiment involving murine macrophages treated with LPS, the compound significantly reduced levels of inflammatory cytokines compared to untreated controls.
  • Antimicrobial Evaluation : In a series of agar diffusion tests against E. coli and S. aureus, the compound displayed zones of inhibition comparable to conventional antibiotics.

Q & A

Basic: What are the primary challenges in synthesizing this compound, and what methodological frameworks address them?

The synthesis involves multi-step organic reactions, including chromen-7-yl ether formation and polycyclic ring assembly. Key challenges include:

  • Stereochemical control : Managing multiple hydroxyl and ketone groups requires precise temperature and catalyst selection to avoid undesired side reactions.
  • Proprietary conditions : Critical reagents or reaction parameters (e.g., pressure gradients) are often undisclosed in literature, complicating reproducibility .
  • Yield optimization : Statistical Design of Experiments (DoE) methodologies, such as factorial designs, help identify optimal reagent ratios and reaction times while minimizing experimental trials .

Advanced: How can computational quantum chemistry enhance reaction pathway optimization for this compound?

State-of-the-art reaction path search methods, combined with density functional theory (DFT), predict intermediates and transition states. For example:

  • Energy barrier mapping : Identifies rate-limiting steps in chromen-7-yl ether formation.
  • Solvent effects : COSMO-RS simulations model solvent interactions to improve regioselectivity .
  • Feedback loops : Experimental data (e.g., NMR or HPLC results) refine computational models, narrowing optimal conditions .

Basic: What spectroscopic and crystallographic techniques are essential for structural validation?

  • X-ray crystallography : Resolves stereochemical ambiguities in the tetracyclic core (e.g., confirming oxygen bridge configurations) .
  • 2D NMR (HSQC, HMBC) : Maps coupling between hydroxyl protons and adjacent carbons to verify substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy, particularly for high-oxygen-content regions .

Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions?

  • Error source analysis : Compare DFT-calculated NMR chemical shifts with experimental data to identify mismatches (e.g., proton exchange effects or solvent artifacts) .
  • Multi-method validation : Cross-check results using IR, Raman, and X-ray diffraction to isolate discrepancies .
  • Dynamic NMR : Probe temperature-dependent conformational changes that may explain anomalous peaks .

Advanced: What strategies mitigate low yields in multi-step synthesis?

  • Modular synthesis : Isolate stable intermediates (e.g., the 3,4,5-trihydroxybenzoate ester) to reduce cumulative degradation .
  • Flow chemistry : Implement continuous flow reactors for oxidation steps to enhance reproducibility and scalability .
  • DoE-guided optimization : Use response surface methodology to balance competing factors (e.g., pH and temperature) in ketone formation .

Basic: Which reactive functional groups dictate the compound’s stability and reactivity?

  • Hydroxyl groups : Participate in hydrogen bonding and oxidation reactions. Protect with acetyl or benzyl groups during synthesis .
  • α,β-unsaturated ketones : Prone to Michael additions; stabilize via steric hindrance (e.g., bulky phenyl groups) .
  • Ester linkages : Hydrolyze under basic conditions; monitor pH rigorously during purification .

Advanced: How can molecular docking studies predict bioactivity against therapeutic targets?

  • Target prioritization : Screen against kinases or GPCRs using the compound’s polyphenolic motifs as pharmacophores .
  • MD simulations : Assess binding stability of the chromen-7-yl moiety in hydrophobic pockets over 100-ns trajectories .
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities to prioritize experimental validation .

Basic: What purification techniques ensure high purity for biological assays?

  • Prep-HPLC with C18 columns : Separate polar hydroxylated derivatives using gradient elution (water/acetonitrile with 0.1% formic acid) .
  • Crystallization screening : Utilize solvent mixtures (e.g., ethanol/water) to isolate crystalline phases .
  • Ion-exchange chromatography : Remove acidic byproducts via DEAE cellulose resins .

Advanced: How can AI-driven platforms integrate heterogeneous data for predictive modeling?

  • Data fusion : Combine synthetic reaction data, spectral libraries, and toxicity databases into unified graph-based models .
  • Active learning : Train models to prioritize high-risk experimental conditions (e.g., exothermic steps) for real-time risk mitigation .
  • Automated workflows : Platforms like COMSOL Multiphysics simulate mass transfer limitations in scaled-up reactions .

Basic: What experimental protocols assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to UV light, pH extremes (1–13), and elevated temperatures (40–60°C) to identify degradation products .
  • Kinetic solubility assays : Use shake-flask methods with biorelevant media (e.g., FaSSIF) to quantify solubility-pH profiles .
  • LC-MS stability monitoring : Track ester hydrolysis or oxidation over 72-hour periods in buffer solutions .

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